Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate
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Overview
Description
Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methyl ester group, an ethanesulfonyl group, and a hydrazine moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The hydrazine moiety can form hydrazones with carbonyl compounds, while the sulfonyl group can participate in nucleophilic substitution reactions. These interactions can modify the structure and function of biological molecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinocarboxylate: Similar structure but lacks the ethanesulfonyl group.
Ethanesulfonyl hydrazine: Lacks the methyl ester group.
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate: Similar but with a methanesulfonyl group instead of ethanesulfonyl.
Properties
CAS No. |
58358-68-2 |
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Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C4H10N2O4S/c1-3-11(8,9)6-5-4(7)10-2/h6H,3H2,1-2H3,(H,5,7) |
InChI Key |
OOBWHPSNTPBSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NNC(=O)OC |
Origin of Product |
United States |
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